molecular formula C5H4N4O2 B1589792 1-methyl-5-nitro-1H-imidazole-2-carbonitrile CAS No. 1615-42-5

1-methyl-5-nitro-1H-imidazole-2-carbonitrile

Cat. No.: B1589792
CAS No.: 1615-42-5
M. Wt: 152.11 g/mol
InChI Key: NRIASBGSBPWHER-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N4O2. This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both nitro and nitrile functional groups in its structure makes it a versatile compound for chemical synthesis and research.

Biochemical Analysis

Biochemical Properties

1-methyl-5-nitro-1H-imidazole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nitro group in this compound is particularly reactive, allowing it to participate in redox reactions and interact with electron transport proteins. These interactions can lead to the modulation of cellular oxidative stress levels and influence cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the nitro group in this compound can undergo reduction reactions, generating reactive intermediates that interact with cellular components and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the levels of metabolites and alter the metabolic flux within cells. For example, it has been shown to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular respiration. Additionally, this compound can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its precise mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method typically employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the nitration of imidazole derivatives using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions, where imidazole derivatives are treated with nitrating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-methyl-5-amino-1H-imidazole-2-carbonitrile.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile can be compared with other nitroimidazole compounds such as:

    Metronidazole: Used to treat infections caused by anaerobic bacteria and protozoa.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Ornidazole: Another nitroimidazole with similar antimicrobial properties.

Uniqueness: this compound is unique due to the presence of both nitro and nitrile groups, which provide it with distinct chemical reactivity and potential for diverse applications in synthesis and research .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of more complex molecules. Its potential antimicrobial properties further highlight its importance in the development of new pharmaceuticals.

Properties

IUPAC Name

1-methyl-5-nitroimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIASBGSBPWHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471588
Record name 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-42-5
Record name 1-Methyl-2-cyano-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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